molecular formula C14H18BrN3O2S B4852227 N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4852227
M. Wt: 372.28 g/mol
InChI Key: GPAXRFQXUBWZEB-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound features a pyrazole ring substituted with a bromo and ethyl group, linked to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone or β-ketoester. This reaction is often carried out under mild conditions with a suitable catalyst.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the brominated and ethylated pyrazole with N,N-dimethylbenzenesulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to the combination of the pyrazole ring with a bromo and ethyl substitution, linked to a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components .

Properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2S/c1-4-18-9-13(15)14(16-18)10-17(3)21(19,20)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAXRFQXUBWZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE

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